Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate
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Overview
Description
Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate is a complex organic compound characterized by its molecular structure, which includes a methyl group, a nitro group, and a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate typically involves multiple steps, starting with the reaction of 4-methylbenzenesulfonyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with glycine methyl ester to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) for the reduction of the nitro group.
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of aniline derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives and as an intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate has been investigated for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the sulfonyl group play crucial roles in these interactions, affecting the biological activity of the compound.
Comparison with Similar Compounds
Methyl N-[(4-methylphenyl)sulfonyl]acetamide
N-(3-nitrophenyl)glycine methyl ester
4-methylbenzenesulfonyl chloride
Uniqueness: Methyl N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and biological activities. Its dual functionality as both a sulfonyl and nitro compound sets it apart from other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-(N-(4-methylphenyl)sulfonyl-3-nitroanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-12-6-8-15(9-7-12)25(22,23)17(11-16(19)24-2)13-4-3-5-14(10-13)18(20)21/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQAMGJKAGVZOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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